molecular formula C12H7FN2 B7837801 2-(4-Fluorophenyl)isonicotinonitrile

2-(4-Fluorophenyl)isonicotinonitrile

Cat. No.: B7837801
M. Wt: 198.20 g/mol
InChI Key: RNVPFIDQIFJLMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)isonicotinonitrile is a pyridine-based compound featuring a nitrile group at the 4-position of the pyridine ring and a 4-fluorophenyl substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-3-1-10(2-4-11)12-7-9(8-14)5-6-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVPFIDQIFJLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)isonicotinonitrile typically involves the reaction of 4-fluorobenzaldehyde with isonicotinonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)isonicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitumor Activities:
Research indicates that 2-(4-Fluorophenyl)isonicotinonitrile exhibits promising antimicrobial and antitumor properties. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cells, making it a candidate for drug development. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical to disease progression.

Clinical Trials:
The compound has been tested in clinical settings for its efficacy against various cancers and bacterial infections. Its potential as a therapeutic agent is supported by preliminary findings that suggest it can effectively target and disrupt cellular processes in pathogens and tumors.

Organic Synthesis

Building Block for Complex Molecules:
In organic synthesis, this compound serves as a valuable building block for the creation of more complex chemical entities. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes:
The synthesis typically involves the reaction of 4-fluoroaniline with isonicotinonitrile. Techniques such as the Suzuki-Miyaura coupling reaction are commonly employed to facilitate the formation of carbon-nitrogen bonds under mild conditions.

Materials Science

Development of Advanced Materials:
This compound is also explored in materials science for its potential use in developing advanced materials with specific properties, such as fluorescence or conductivity. Its incorporation into polymer matrices or nanocomposites can lead to innovative applications in electronics and photonics.

Case Studies

Case Study 1: Antitumor Activity
In a study published by the American Chemical Society, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated notable inhibition zones in agar diffusion assays, highlighting its effectiveness as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)isonicotinonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-fluorophenyl)isonicotinonitrile with structurally related compounds, focusing on molecular features, synthesis, and crystallographic data where available.

Structural and Functional Analogues

2-(4-Cyanophenyl)isonicotinonitrile Molecular Formula: C₁₃H₇N₃ Key Features: Replaces the 4-fluorophenyl group with a 4-cyanophenyl substituent. Synthesis: Synthesized via photoredox Meerwein arylation (72% yield) .

2-(4-Chloropiperidin-1-yl)isonicotinonitrile Molecular Formula: C₁₁H₁₂ClN₃ Molecular Weight: 221.69 g/mol . Key Features: Incorporates a chloropiperidinyl group instead of fluorophenyl. Implications: The piperidine ring introduces conformational flexibility and basicity, which may enhance solubility or interaction with biological targets.

Thiazole Derivatives (Compounds 4 and 5 from )

  • Molecular Formula : C₂₉H₂₀ClF₂N₇S (Compound 4); C₂₉H₂₀F₃N₇S (Compound 5)
  • Key Features : Complex structures with thiazole, triazolyl, and dihydropyrazole moieties.
  • Crystallography : Both are isostructural, crystallizing in triclinic systems (space group P̄1) with two independent molecules per asymmetric unit. The fluorophenyl group in Compound 5 is oriented perpendicular to the planar core, suggesting steric hindrance influences packing .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Crystallographic System Reference
This compound C₁₂H₇FN₂* 212.20* 4-Fluorophenyl Not reported Not reported -
2-(4-Cyanophenyl)isonicotinonitrile C₁₃H₇N₃ 220.23 4-Cyanophenyl 72% Not reported
2-(4-Chloropiperidin-1-yl)isonicotinonitrile C₁₁H₁₂ClN₃ 221.69 4-Chloropiperidinyl Not reported Not reported
Compound 4 (Thiazole derivative) C₂₉H₂₀ClF₂N₇S 588.09 Chlorophenyl, triazolyl, thiazole High yield Triclinic (P̄1)
Compound 5 (Thiazole derivative) C₂₉H₂₀F₃N₇S 585.15 Fluorophenyl, triazolyl, thiazole High yield Triclinic (P̄1)

Note: Values marked with * are inferred from structural analysis due to lack of direct data in the evidence.

Key Observations

  • Substituent Effects: Fluorine vs. Piperidinyl vs. Aryl: The chloropiperidinyl group in 2-(4-chloropiperidin-1-yl)isonicotinonitrile introduces nitrogen-based basicity, which could improve solubility in aqueous media compared to purely aromatic systems .
  • Structural Complexity: Thiazole derivatives (Compounds 4 and 5) exhibit significantly higher molecular weights and structural complexity, leading to distinct crystallographic packing behaviors.
  • Synthetic Methods: Photoredox-mediated Meerwein arylation (used for 2-(4-cyanophenyl)isonicotinonitrile) represents a modern, efficient approach compared to traditional coupling reactions, though its applicability to fluorophenyl analogs remains unexplored in the evidence .

Limitations

The evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility) and biological activity. Comparisons are thus restricted to structural and synthetic aspects of analogs.

Biological Activity

2-(4-Fluorophenyl)isonicotinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been shown to inhibit certain enzymes by binding to their active sites, thus blocking substrate access and catalytic activity. This mechanism is crucial for its potential use in treating various diseases, including cancer and neurological disorders .

Structure-Activity Relationships (SAR)

The presence of the fluorine atom in the para position significantly influences the compound's lipophilicity and metabolic stability. Studies have demonstrated that modifications to the isonicotinonitrile structure can enhance biological activity. For instance, substituents on the phenyl ring affect binding affinity and selectivity for specific receptors, such as adenosine receptors .

Table 1: Structure-Activity Relationships of Related Compounds

Compound NameBinding Affinity (Ki, nM)Activity Type
This compoundTBDEnzyme Inhibition
6-Picolinonitrile Derivatives30A2A Receptor Antagonist
4-Fluoro-3-benzonitrileTBDModerate Activity
2-Chloro-6-(4-fluoro-phenyl)TBDAnti-inflammatory

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological assays. For example, compounds with similar structures have shown promising results in inhibiting mycobacterial ATP synthase, indicating potential applications in tuberculosis treatment .

Case Study: Anti-Cancer Activity

In a study investigating anti-cancer properties, this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. It demonstrates low hepatic clearance and high bioavailability, making it a candidate for further development as a therapeutic agent . Toxicological assessments have shown minimal adverse effects in preclinical models, supporting its safety profile for potential clinical use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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